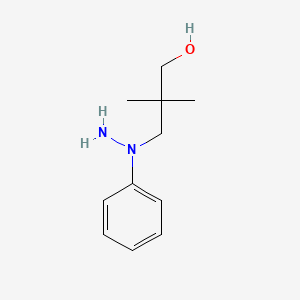

2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol

Description

2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol is a tertiary alcohol derivative featuring a phenylhydrazine substituent. This compound is structurally characterized by a branched carbon chain with a dimethyl group at the 2-position and a phenylhydrazine moiety at the 3-position.

Properties

IUPAC Name |

3-(N-aminoanilino)-2,2-dimethylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-11(2,9-14)8-13(12)10-6-4-3-5-7-10/h3-7,14H,8-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZSABSCWJMXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(C1=CC=CC=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol typically involves the reaction of 2,2-dimethylpropanal with phenylhydrazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the phenylhydrazine group to an amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of halides or esters.

Scientific Research Applications

2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The phenylhydrazine group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound’s effects are mediated through these interactions, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol and related compounds, based on substituent groups, physicochemical properties, and regulatory guidelines:

Structural and Functional Differences

- Phenylhydrazine vs. Piperidine derivatives (e.g., 2,2-Dimethyl-3-(piperidin-1-yl)propan-1-ol) may exhibit basicity due to the amine group, affecting solubility and reactivity . Majantol’s 3-tolyl group contributes to higher hydrophobicity (Log Kow = 3.48) compared to phenylhydrazine derivatives, which may have lower Log Kow values due to polar N–N bonds .

Analytical Differentiation

- Infrared spectroscopy (IR) can distinguish structural analogs. For example, the fingerprint region of Majantol’s IR spectrum would differ significantly from that of the phenylhydrazine derivative due to variations in substituent vibrations .

Biological Activity

2,2-Dimethyl-3-(1-phenylhydrazin-1-yl)propan-1-ol, with the molecular formula C₁₁H₁₈N₂O, is an organic compound characterized by the presence of a phenylhydrazine moiety attached to a propanol backbone. This compound has garnered attention for its potential biological activities, including antioxidant properties and interactions with various biological targets.

The synthesis of this compound typically involves the reaction of 2,2-dimethylpropanal with phenylhydrazine in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction yields the desired product, which can be purified through recrystallization.

Chemical Reactions

This compound undergoes various chemical reactions:

| Type of Reaction | Description |

|---|---|

| Oxidation | Can be oxidized to form ketones or aldehydes. |

| Reduction | The phenylhydrazine group can be reduced to an amine. |

| Substitution | The hydroxyl group can be substituted with other functional groups (e.g., halides or esters). |

Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to act as a radical scavenger against DPPH• and HO• radicals. This activity suggests its potential application in mitigating oxidative stress-related damage in biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The phenylhydrazine group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This mechanism underlies its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including prostate (PC-3) and colon (HT-29) cancer cells. These findings highlight its potential as a chemotherapeutic agent .

Case Study 1: Antioxidant Activity Assessment

In a study assessing antioxidant properties using the DPPH radical scavenging method, this compound showed a high percentage of radical scavenging ability compared to standard antioxidants like ascorbic acid. This suggests its efficacy in neutralizing free radicals in biological systems .

Case Study 2: Cytotoxicity Evaluation

A cytotoxicity evaluation was conducted on prostate and colon cancer cell lines using varying concentrations of the compound. Results indicated that at higher concentrations, the compound significantly inhibited cell viability, suggesting its potential role in cancer therapy .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound | Key Differences |

|---|---|

| 2,2-Dimethyl-3-(1-hydrazinyl)propan-1-ol | Lacks the phenyl group; different chemical properties. |

| 2,2-Dimethyl-3-(1-phenyldiazene)propan-1-alcohol | Contains diazene instead of hydrazine; altered reactivity. |

The presence of both the phenylhydrazine group and the 2,2-dimethylpropanol backbone makes this compound unique in terms of its reactivity and biological applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.